molecular formula C10H10Cl2O3 B13681859 Ethyl 3,5-dichloro-2-methoxybenzoate

Ethyl 3,5-dichloro-2-methoxybenzoate

Cat. No.: B13681859
M. Wt: 249.09 g/mol
InChI Key: WKBJWVCZGBVZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,5-dichloro-2-methoxybenzoate is a substituted benzoate ester featuring chlorine atoms at the 3- and 5-positions of the aromatic ring and a methoxy group at the 2-position. Substituted benzoates are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and stability .

Properties

IUPAC Name

ethyl 3,5-dichloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-3-15-10(13)7-4-6(11)5-8(12)9(7)14-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBJWVCZGBVZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-dichloro-2-methoxybenzoate typically involves the esterification of 3,5-dichloro-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Mechanism of Action

The mechanism of action of Ethyl 3,5-dichloro-2-methoxybenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways can vary and are subject to ongoing research .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The addition of chlorine atoms significantly increases molecular weight and lipophilicity compared to non-halogenated analogs like ethyl 2-methoxybenzoate. This enhances stability and may influence bioactivity, as seen in pesticidal triazine esters (e.g., metsulfuron methyl) .
  • Ester Group Influence : The ethyl ester group likely improves volatility and solubility in organic solvents compared to the methyl variant, though direct data is lacking. Methyl esters (e.g., mthis compound) are more widely available, with commercial pricing indicating specialized research applications .

Regulatory and Commercial Aspects

  • Ethyl 2-Methoxybenzoate : Complies with food and cosmetic standards (JECFA/FCC), suggesting low toxicity .
  • Commercial availability is niche, with pricing reflecting small-scale production (e.g., 1,160€/25g for mthis compound) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.